

An In-depth Technical Guide to the Mass Spectrum of Bis(trimethylsilyl) azelaate

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Compound of Interest		
Compound Name:	Bis(trimethylsilyl) azelaate	
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This technical guide provides a comprehensive analysis of the mass spectrum of **bis(trimethylsilyl) azelaate**, the trimethylsilyl (TMS) derivative of azelaic acid. This document is intended for researchers, scientists, and drug development professionals who utilize gas chromatography-mass spectrometry (GC-MS) for the analysis of dicarboxylic acids.

Introduction

Azelaic acid, a naturally occurring saturated dicarboxylic acid, is of significant interest in various fields, including pharmaceuticals and polymer chemistry. Due to its low volatility, derivatization is necessary for its analysis by GC-MS.[1] Trimethylsilylation is a common derivatization technique that replaces active hydrogens on carboxyl groups with a TMS group, thereby increasing the volatility and thermal stability of the analyte.[2][3] This guide focuses on the electron ionization (EI) mass spectrum of **bis(trimethylsilyI) azelaate**, providing key mass spectral data, a detailed experimental protocol for its preparation and analysis, and an elucidation of its fragmentation pathways.

Mass Spectral Data

The mass spectrum of **bis(trimethylsilyI)** azelaate is characterized by a series of fragment ions that are indicative of its structure. While the molecular ion (M+) may be of low abundance or absent in EI-MS, characteristic fragments resulting from the loss of methyl groups and TMS moieties, as well as rearrangements, are consistently observed.[4]

Table 1: Prominent lons in the Mass Spectrum of Bis(trimethylsilyl) azelaate



m/z	Relative Intensity (%)	Proposed Fragment Identity
73	99.99	[Si(CH ₃) ₃] ⁺
75	66.10	[HO=Si(CH ₃) ₂] ⁺
117	28.90	[M - COOSi(CH3)3 - C4H8]+
201	43.80	[M - C7H15O2]+
317	(low)	[M - CH ₃]+
332	(low/absent)	[M] ⁺

Data sourced from PubChem CID 519492.[1]

Experimental Protocols

A detailed protocol for the derivatization of azelaic acid and subsequent GC-MS analysis is provided below. This protocol is a composite of established methods for the silylation of dicarboxylic acids.[5][6]

Derivatization of Azelaic Acid

- Sample Preparation: Accurately weigh approximately 1 mg of azelaic acid into a 2 mL autosampler vial.
- Solvent Addition: Add 100 μ L of a suitable aprotic solvent, such as pyridine or acetonitrile, to dissolve the sample.
- Derivatization Reagent: Add 100 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) to the vial.[6]
- Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[6]
- Cooling: Allow the vial to cool to room temperature before GC-MS analysis.



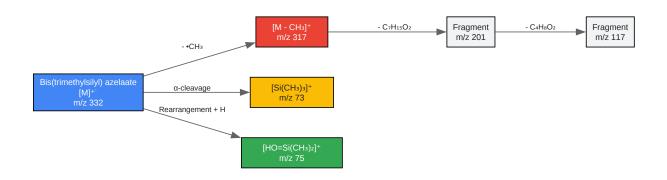
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Gas Chromatograph: An Agilent 7890B or similar, equipped with a mass selective detector.
- Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 μ m), is suitable for separating the TMS derivative.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injection: 1 μL of the derivatized sample is injected in splitless mode.
- Inlet Temperature: 250-280°C.
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute.
 - Ramp: Increase temperature at a rate of 10°C/min to 300°C.
 - Hold: Hold at 300°C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 50-600.

Fragmentation Pathway

The fragmentation of **bis(trimethylsilyl) azelaate** under electron ionization follows characteristic pathways for TMS esters of dicarboxylic acids.[8] The initial ionization event leads to the formation of a molecular ion, which is often unstable and undergoes subsequent fragmentation.





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Caption: Proposed fragmentation pathway of **bis(trimethylsilyI) azelaate** under EI-MS.

The fragmentation is initiated by the loss of a methyl radical (-•CH₃) from one of the TMS groups to form the abundant [M-15]⁺ ion at m/z 317.[8] Alpha-cleavage adjacent to the silicon atom results in the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often the base peak in the spectrum. A common rearrangement involves the transfer of a hydrogen atom to the silyl group, followed by cleavage, to produce the ion at m/z 75, [HO=Si(CH₃)₂]⁺. Further fragmentation of the [M-15]⁺ ion can lead to the formation of other significant ions, such as m/z 201. The interactions between the two terminal TMS ester groups can also lead to characteristic rearrangement ions.[9]

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